1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

描述

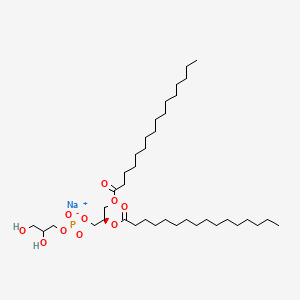

- 它属于磷酸甘油酯类,也称为1,2-二十六烷酰基-sn-甘油-3-磷酸-(1’-rac-甘油)钠盐和L-α-磷脂酰-DL-甘油,二棕榈酰。

- 该化合物由两个棕榈酰(十六烷酸)链酯化到甘油主链的sn-1和sn-2位置,在sn-3位置有一个磷酸基团。

- 它在生物膜中起着至关重要的作用,特别是在脂质双层中。

1,2-二棕榈酰-sn-甘油-3-磷酸-(1’-rac-甘油)钠: 是一种磷脂化合物,化学式为C38H74O10PNa,分子量为744.95 g/mol。

准备方法

合成路线: 1,2-二棕榈酰-sn-甘油-3-磷酸-(1’-rac-甘油)钠可以通过涉及棕榈酰氯和甘油的化学反应合成。具体的合成路线可能有所不同,但通常涉及甘油与棕榈酰氯的酯化反应。

反应条件: 这些反应在无水条件下进行,通常使用氯仿或二氯甲烷等溶剂。

工业生产: 在工业上,这种化合物是通过大规模化学合成生产的,以确保其用于各种应用的高纯度。

化学反应分析

反应: 1,2-二棕榈酰-sn-甘油-3-磷酸-(1’-rac-甘油)钠可以发生多种反应,包括水解、氧化和还原。

常用试剂和条件:

主要产物: 主要产物取决于具体的反应条件。水解产生甘油和棕榈酸,而氧化和还原导致修饰的衍生物。

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C₃₈H₇₄O₁₀PNa

- Molecular Weight: 745.0 g/mol

- CAS Number: 67232-81-9

DPPG is characterized by two palmitic acid chains esterified to a glycerol backbone with a phosphoglycerol head group. This structure allows it to form lipid bilayers, which are essential for mimicking biological membranes.

Biophysical Research Applications

DPPG is widely used in studies related to membrane dynamics and lipid bilayer properties. Its applications include:

- Lipid Bilayer Formation: DPPG forms classical lipid bilayers that mimic biological membranes, providing a platform for studying membrane fluidity and phase behavior .

- Membrane Permeability Studies: Researchers utilize DPPG to investigate how lipid composition influences membrane permeability and interactions with ions and biomolecules .

- Lipid-Protein Interactions: DPPG serves as a model phospholipid for exploring lipid-protein interactions, which are crucial for understanding cellular processes such as signaling and transport .

Drug Delivery Systems

DPPG is also significant in the development of drug delivery systems:

- Liposomes and Vesicles: As a component of liposomes, DPPG is instrumental in formulating drug delivery vehicles that enhance the bioavailability of therapeutic agents. Its ability to encapsulate drugs within lipid bilayers facilitates targeted delivery and controlled release .

- Membrane Fusion Studies: DPPG is used to study membrane fusion processes, which are vital for understanding viral entry mechanisms and cellular communication .

Case Study 1: Membrane Fluidity and Phase Behavior

In a study examining the phase behavior of lipid bilayers composed of DPPG, researchers found that temperature significantly affects bilayer thickness. At lower temperatures, an unusual interdigitated bilayer forms, indicating unique phase transitions that could impact membrane functionality .

Case Study 2: Drug Encapsulation Efficiency

A study investigating the encapsulation efficiency of various drugs in DPPG-based liposomes demonstrated that the lipid composition directly influences drug retention and release profiles. This finding underscores the importance of selecting appropriate lipids for optimizing drug delivery systems .

作用机制

靶点: 1,2-二棕榈酰-sn-甘油-3-磷酸-(1’-rac-甘油)钠与膜蛋白相互作用,影响其功能。

通路: 它影响脂质双层性质、膜流动性和蛋白质定位。

相似化合物的比较

类似化合物: 其他磷脂,如1,2-二肉豆蔻酰-sn-甘油-3-磷酸-rac-(1-甘油)(DMPG) 和16:0 PG (1,2-二棕榈酰-sn-甘油-3-磷酸-(1’-rac-甘油)) ,具有结构相似性。

独特性: 1,2-二棕榈酰-sn-甘油-3-磷酸-(1’-rac-甘油)钠因其特定的脂肪酸组成及其在生物膜中的作用而脱颖而出。

生物活性

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, commonly referred to as DPPG-Na, is a phospholipid that plays a significant role in various biological processes, particularly in membrane biology and drug delivery systems. This article explores its biological activity, including its structural characteristics, interactions with biological membranes, and potential therapeutic applications.

- Molecular Formula : C₃₈H₇₄NaO₁₀P

- Molecular Weight : 744.95 g/mol

- CAS Number : 67232-81-9

- Appearance : White solid

- Melting Point : 185-189 °C

- Solubility : Slightly soluble in a chloroform:methanol:water mixture (2:1:0.1) .

Structural Characteristics

DPPG-Na is composed of two palmitic acid chains attached to a glycerol backbone, which is further phosphorylated. The presence of the sodium ion enhances its solubility and stability in aqueous environments.

Membrane Interactions

DPPG-Na is known for its ability to form lipid bilayers and vesicles, making it a critical component in the study of membrane dynamics and stability. It interacts with proteins and other lipids, influencing membrane fluidity and permeability.

Key Findings :

- DPPG-Na has been shown to enhance the stability of liposomal formulations, which are used in drug delivery systems .

- It exhibits properties that facilitate the encapsulation of hydrophilic drugs within lipid bilayers, improving bioavailability .

Therapeutic Applications

DPPG-Na has been investigated for its potential use in various therapeutic contexts:

- Drug Delivery Systems :

- Imaging Agents :

- Vaccine Development :

Case Study 1: Liposomal Delivery of Anticancer Drugs

A study demonstrated the use of DPPG-Na in formulating liposomes for delivering doxorubicin to tumor cells. The results indicated a significant increase in cellular uptake and cytotoxicity compared to free drug formulations. The liposomes exhibited prolonged circulation times and improved targeting to cancerous tissues .

Case Study 2: Enhanced Imaging with Lumason

In clinical trials for Lumason (a contrast agent for ultrasound imaging), DPPG-Na was shown to improve the visualization of blood flow in organs due to its ability to stabilize microbubbles within the bloodstream. This enhanced imaging capability aids in diagnosing various conditions, including cardiac and vascular diseases .

属性

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWIWSHBGAIIMV-ODZMYOIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173907 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200880-41-7 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。